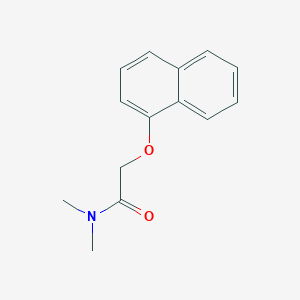![molecular formula C16H14FN3O B7481136 N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7481136.png)
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, also known as FN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 is a benzimidazole derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurology, and infectious diseases. In cancer research, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have antimicrobial activity against a number of bacterial and fungal pathogens.
Mecanismo De Acción
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide involves its binding to tubulin, a protein involved in the formation of microtubules. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and the induction of apoptosis in cancer cells. In neurology, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the aggregation of beta-amyloid, a protein implicated in the pathogenesis of Alzheimer's disease, leading to improved cognitive function. In infectious diseases, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to disrupt the cell wall of bacterial and fungal pathogens, leading to their death.
Biochemical and physiological effects:
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid aggregation in neurology, and the disruption of cell walls in bacterial and fungal pathogens. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has several advantages for lab experiments, including its high purity levels and its ability to inhibit the growth and proliferation of cancer cells. However, N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its structure for specific applications, and the exploration of its potential as a therapeutic agent in various diseases. N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide may also be studied further for its potential as a tool in drug discovery and development.
Métodos De Síntesis
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide has been synthesized through a number of methods, including the reaction of 3-fluorobenzylamine with 5-carboxy-2-aminobenzimidazole, followed by N-methylation of the resulting intermediate. Another method involves the reaction of 3-fluorobenzaldehyde with 5-carboxy-2-aminobenzimidazole, followed by reduction of the resulting intermediate with sodium borohydride. These methods have been optimized to produce high yields of N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide with purity levels suitable for scientific research applications.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(9-11-3-2-4-13(17)7-11)16(21)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFNQXZQVDQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)



